Acetamide, N-[3-(2-amino-5-thiazolyl)cyclobutyl]-
Description
“Acetamide, N-[3-(2-amino-5-thiazolyl)cyclobutyl]-” is a synthetic organic compound characterized by a cyclobutane ring substituted with a 2-amino-5-thiazolyl group and an acetamide moiety. The thiazole ring, a heterocyclic structure containing nitrogen and sulfur, is a common pharmacophore in medicinal chemistry due to its role in hydrogen bonding and aromatic interactions with biological targets. The cyclobutane scaffold introduces conformational rigidity, which can enhance binding specificity and metabolic stability.
Properties
IUPAC Name |
N-[3-(2-amino-1,3-thiazol-5-yl)cyclobutyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-5(13)12-7-2-6(3-7)8-4-11-9(10)14-8/h4,6-7H,2-3H2,1H3,(H2,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPSOXSTPWOFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(C1)C2=CN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901250057 | |
| Record name | N-[3-(2-Amino-5-thiazolyl)cyclobutyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474461-22-8 | |
| Record name | N-[3-(2-Amino-5-thiazolyl)cyclobutyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474461-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(2-Amino-5-thiazolyl)cyclobutyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-(2-amino-5-thiazolyl)cyclobutyl]- typically involves the reaction of 2-amino-5-thiazole with cyclobutylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistency and efficiency, with stringent quality control measures in place to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-(2-amino-5-thiazolyl)cyclobutyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide, N-[3-(2-amino-5-thiazolyl)cyclobutyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Acetamide, N-[3-(2-amino-5-thiazolyl)cyclobutyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize “Acetamide, N-[3-(2-amino-5-thiazolyl)cyclobutyl]-”, we compare it to structurally or functionally related compounds, focusing on cytotoxicity, selectivity, and mechanistic insights.
Structural Analogues with Thiazole and Cyclobutane Moieties
Key Findings from Preclinical Assays
- Microculture Tetrazolium Assay Relevance: The methodology described in has been pivotal in evaluating cytotoxicity across diverse tumor cell lines. For example, thiazole derivatives exhibit IC₅₀ values in the low micromolar range against lung and colon cancers, with selectivity indices >3 .
- Mechanistic Divergence : Unlike thiazole-carboxamides (which inhibit tubulin polymerization), cyclobutane-linked analogs often target kinase signaling pathways. The acetamide group in the target compound may modulate solubility or off-target interactions.
Limitations and Knowledge Gaps
- Its comparison relies on extrapolation from structural analogs.
- Assay Variability : While the microculture tetrazolium assay () standardizes cytotoxicity measurements, differences in cell line panels (e.g., lung vs. colon cancer) complicate cross-study comparisons.
Biological Activity
Acetamide, N-[3-(2-amino-5-thiazolyl)cyclobutyl]- is a compound characterized by a thiazole ring and a cyclobutyl group, which endows it with significant biological activities. This article reviews its biological activity, mechanism of action, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.
Overview of Acetamide, N-[3-(2-amino-5-thiazolyl)cyclobutyl]-
The compound is identified by the CAS number 474461-22-8 and is notable for its role as a building block in the synthesis of complex heterocyclic compounds. The thiazole moiety is known for its interactions with various biological targets, making this compound a candidate for studying enzyme interactions and metabolic pathways.
The biological activity of Acetamide, N-[3-(2-amino-5-thiazolyl)cyclobutyl]- primarily involves its interaction with specific enzymes or receptors. The thiazole ring facilitates binding to these targets, leading to modulation of their activity. This can result in:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Alteration of Cellular Signaling : It can affect signaling pathways, potentially leading to therapeutic effects against various diseases.
Table 1: Biological Activities of Acetamide Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetamide, N-[3-(2-amino-5-thiazolyl)cyclobutyl]- | Carbonic Anhydrase II Inhibitor | TBD | |
| Compound 5c | Neuroprotective Effect | 16.7 | |
| Compound 7l | HO-1 Inhibitor | ≤ 8 |
Case Studies
- Neuroprotective Effects : In a study evaluating various acetamide derivatives, compound 5c demonstrated significant neuroprotective effects against sodium nitroprusside-induced damage in PC12 cells. It exhibited an IC50 value of 16.7 nM for carbonic anhydrase II inhibition, indicating its potential as a therapeutic agent for neurodegenerative diseases .
- Heme Oxygenase-1 Inhibition : Another study focused on the design and evaluation of HO-1 inhibitors highlighted compound 7l as a potent inhibitor with an IC50 value less than 8 µM against HO-1. This compound was further investigated for its anticancer properties against various cancer cell lines .
Structure-Activity Relationship (SAR)
The unique combination of the thiazole ring and cyclobutyl group in Acetamide, N-[3-(2-amino-5-thiazolyl)cyclobutyl]- contributes to its distinct biological properties. SAR studies indicate that modifications to the thiazole or cyclobutyl moieties could enhance or diminish biological activity. For instance:
- Thiazole Modifications : Alterations in the thiazole ring can significantly impact binding affinity to target enzymes.
- Cyclobutyl Variations : Changes in the cyclobutyl structure may influence the compound's pharmacokinetics and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
